molecular formula C17H25NO2S B2875718 2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide CAS No. 1796950-07-6

2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

Cat. No.: B2875718
CAS No.: 1796950-07-6
M. Wt: 307.45
InChI Key: NNVJRJQUMZRVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide, also known as CPMEA, is a chemical compound with potential applications in scientific research. CPMEA is a thioamide derivative that has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

Acetamide derivatives have been synthesized and evaluated for various biological activities. For example, the design and synthesis of acetamide derivatives have been explored for inhibitory activity against protein tyrosine phosphatase 1B, showing potential antidiabetic effects in vivo (Saxena et al., 2009). This highlights the interest in acetamide derivatives for therapeutic applications.

Environmental Chemistry and Toxicology

In environmental science, chloroacetamide herbicides, which share a functional relationship with acetamide compounds, have been studied for their metabolism in human and rat liver microsomes. These studies aim to understand the metabolic pathways and potential toxicological effects of such compounds (Coleman et al., 2000). While these are related to herbicides, the research methodologies and metabolic studies could be relevant for studying a wide range of acetamide derivatives.

Material Science and Chemistry

In the field of chemistry, research on the adsorption, mobility, and efficacy of specific chloroacetamide compounds in soil, as influenced by soil properties, provides insights into the environmental behavior and stability of such chemicals (Peter & Weber, 1985). This type of research is crucial for understanding how acetamide derivatives interact with natural ecosystems and their potential environmental impact.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2S/c1-13-7-3-6-10-15(13)16(20-2)11-18-17(19)12-21-14-8-4-5-9-14/h3,6-7,10,14,16H,4-5,8-9,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVJRJQUMZRVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CSC2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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